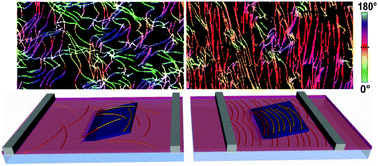Creating gradients of amyloid fibrils from the liquid–liquid interface†
Soft Matter Pub Date: 2019-10-02 DOI: 10.1039/C9SM01826C
Abstract
We report a method to deposit amyloid fibrils on a substrate creating gradients in orientation and coverage on demand. For this purpose, we adapt a colloidal self-assembly method at liquid–liquid interfaces to deposit amyloid fibrils on a substrate from the water–hexane interface, while simultaneously compressing it. The amyloid fibril layers orient perpendicularly to the compression, ranging from isotropic to nematic distributions. We furthermore observe reproducible transitions from a monolayer to a bilayer and from a bilayer to multilayers with increasing surface pressures. The creation of each new layer is accompanied by a systematic drop in the structural order of the system, which is however regained upon further compression. This method shows great potential for overcoming the thin-film engineering challenges associated with the manipulation of sticky amyloid fibrils, and allows their ex situ visualisation under compression at the fluid–fluid interface, a situation relevant to understand the propagation of amyloid-related diseases, their functional role in biological systems, and their potential for technological applications.


Recommended Literature
- [1] Efficient light-harvesting, energy migration, and charge transfer by nanographene-based nonfullerene small-molecule acceptors exhibiting unusually long excited-state lifetime in the film state†
- [2] Influence of Re–M interactions in Re–M/C bimetallic catalysts prepared by a microwave-assisted thermolytic method on aqueous-phase hydrogenation of succinic acid†
- [3] A scalable and facile synthesis of alumina/exfoliated graphite composites by attrition milling†
- [4] Targeted isolation of two disesquiterpenoid macrocephadiolides A and B from Ainsliaea macrocephala using a molecular networking-based dereplication strategy†
- [5] Back cover
- [6] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [7] Sequential ring closure and [2,3]-sigmatropic rearrangement reactions: an approach to the synthesis of C-19 oxygenated cyathane-type diterpenoids
- [8] Power generation from chemically cleaned coals: do environmental benefits of firing cleaner coal outweigh environmental burden of cleaning?†
- [9] MoS2 armored polystyrene particles with a narrow size distribution via membrane-assisted Pickering emulsions for monolayer-shelled liquid marbles†
- [10] Citrus limetta fruit waste management by liquefaction using hydrogen-donor solvent










